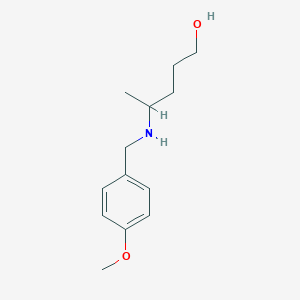![molecular formula C12H14N2OS B1432444 2-methoxy-N-[(4-methyl-1,3-thiazol-2-yl)methyl]aniline CAS No. 1267215-13-3](/img/structure/B1432444.png)
2-methoxy-N-[(4-methyl-1,3-thiazol-2-yl)methyl]aniline
説明
“2-methoxy-N-[(4-methyl-1,3-thiazol-2-yl)methyl]aniline” is a chemical compound that contains a thiazole ring. The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a thiazole ring, which is a five-membered ring containing one sulfur atom and one nitrogen atom . The aromaticity of the thiazole ring allows for many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place .
科学的研究の応用
Synthesis and Antimicrobial Activity
- Antimicrobial Activity : A study by Banoji et al. (2022) presented a synthetic method for anilines substituted with methoxy groups, demonstrating significant antibacterial and antifungal activities (Banoji et al., 2022).
Applications in Fluorescence Probes and Biological Imaging
- Fluorescence Probes in Biological Imaging : The same study by Banoji et al. (2022) found that compounds of pyrazolyl-based anilines bearing electron-donating methoxy groups exhibited emissions in the redshift region, indicating potential applications as fluorescence probes in biological imaging (Banoji et al., 2022).
Role in Synthesis of Novel Compounds
- Synthesis of Diverse Compounds : Research by Žugelj et al. (2009) involved the transformation of methyl 2-amino-4-(2-methoxy-2-oxo-ethyl)thiazole-5-carboxylate, highlighting its role in the synthesis of novel compounds (Žugelj et al., 2009).
- Synthesis of Benzothiazoles and Benzimidazoles : Mayo et al. (2014) described Brønsted acid catalyzed cyclization reactions of anilines with β-diketones to synthesize benzothiazoles and benzimidazoles, showcasing the versatility of these compounds in chemical synthesis (Mayo et al., 2014).
Contribution to Medicinal Chemistry
- Antiviral and Anticancer Properties : Patel et al. (2015) demonstrated the antimicrobial, anticancer, and HIV-related properties of thiazolidin-4-one derivatives of substituted anilines, highlighting the compound's significance in medicinal chemistry (Patel & Patel, 2015).
Photophysical and Photochemical Properties
- Optoelectronic and Photonic Applications : Huo et al. (2021) investigated the electronic and nonlinear optical properties of azo derivatives, emphasizing their potential in optoelectronic and photonic applications (Huo et al., 2021).
Synthesis of High-Performance Materials
- Synthesis of Polyanilines : Research by D'Aprano et al. (1993) on the electropolymerization of methyl and methoxy substituted anilines suggested their use in producing high-performance materials (D'Aprano et al., 1993).
将来の方向性
Thiazole derivatives, including “2-methoxy-N-[(4-methyl-1,3-thiazol-2-yl)methyl]aniline”, continue to be an area of interest in medicinal chemistry due to their diverse biological activities . Future research may focus on the design and synthesis of new derivatives, as well as further investigation of their biological activities and mechanisms of action .
作用機序
Target of Action
Thiazole derivatives, which include 2-methoxy-n-[(4-methyl-1,3-thiazol-2-yl)methyl]aniline, have been found to exhibit a broad range of biological activities . These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular function . The specific interactions and resulting changes would depend on the particular target and the biological context.
Biochemical Pathways
Given the broad range of biological activities exhibited by thiazole derivatives, it is likely that multiple pathways could be affected .
Result of Action
Given the broad range of biological activities exhibited by thiazole derivatives, it is likely that the compound could have diverse effects at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . These factors could include the physiological environment within the body, as well as external factors such as temperature and pH.
生化学分析
Biochemical Properties
2-methoxy-N-[(4-methyl-1,3-thiazol-2-yl)methyl]aniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in cell signaling pathways, such as protein kinases . The compound also binds to specific proteins, altering their conformation and function. These interactions can lead to changes in cellular processes, such as cell proliferation and apoptosis. The nature of these interactions is primarily based on the compound’s ability to form hydrogen bonds and hydrophobic interactions with the target biomolecules .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression. This can result in altered cellular metabolism, affecting processes such as glycolysis and oxidative phosphorylation. Additionally, this compound has been shown to induce apoptosis in cancer cells, making it a potential candidate for anticancer therapy .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key steps. The compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors . This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For instance, this compound can inhibit the activity of protein kinases, preventing the phosphorylation of target proteins and thereby altering cell signaling pathways . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function . The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to the breakdown of the compound, reducing its efficacy. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis.
特性
IUPAC Name |
2-methoxy-N-[(4-methyl-1,3-thiazol-2-yl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c1-9-8-16-12(14-9)7-13-10-5-3-4-6-11(10)15-2/h3-6,8,13H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFLCFUAAEPQROR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CNC2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate](/img/structure/B1432361.png)
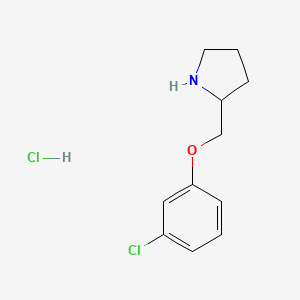
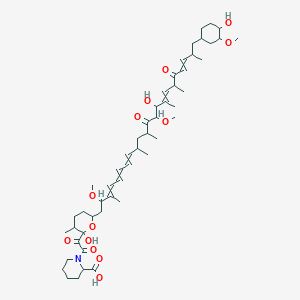

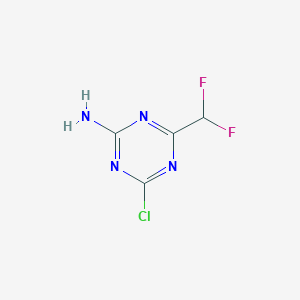
![2-Chloro-5-[8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-yl]pyridine](/img/structure/B1432371.png)
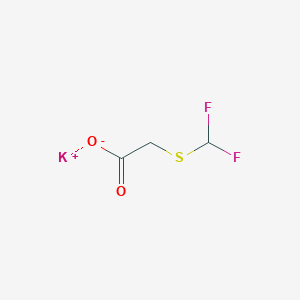

![5-methyl-1-[(3-methyl-1,2-oxazol-5-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B1432375.png)
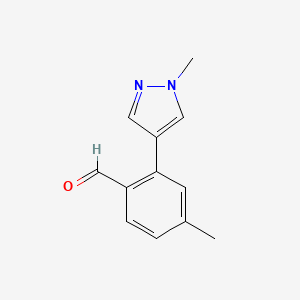
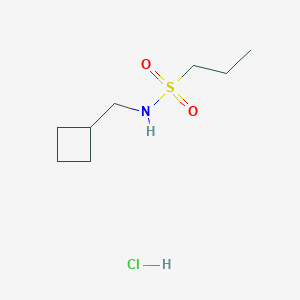
![1-(4-methoxyphenyl)-6-(4-(2-methyl-6-oxopiperidin-1-yl)phenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B1432382.png)
